molecular formula C24H23N3OS B2707250 (E)-3-((3-acetylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-68-6

(E)-3-((3-acetylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2707250
CAS No.: 683258-68-6
M. Wt: 401.53
InChI Key: CGSBENMNEXQNBW-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((3-acetylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C24H23N3OS and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (E)-3-((3-acetylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2OSC_{22}H_{24}N_{2}OS, with a molecular weight of 372.50 g/mol. The structure features an acrylonitrile core substituted with an acetylphenyl and an isobutylphenyl thiazole moiety, which are believed to contribute to its biological effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, benzothiazole derivatives have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in cancer proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Benzothiazole Derivative AMCF-7 (Breast Cancer)5.3 ± 1.8EGFR Inhibition
Benzothiazole Derivative BHT-29 (Colon Cancer)6.0 ± 1.5Apoptosis Induction
This compoundTBDTBDTBD

Note: TBD indicates data that is currently unavailable or under investigation.

Antimicrobial Activity

The thiazole ring present in the compound is known for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can exhibit activity against various pathogens, including bacteria and fungi. The specific antimicrobial activity of this compound remains to be explored in detail.

Case Study: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of thiazole derivatives against different bacterial strains. The results indicated that compounds with similar substituents as those in our target compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Many derivatives lead to programmed cell death in cancer cells, which is a desirable outcome in anticancer therapy.
  • Interference with Pathway Signaling : Targeting specific signaling pathways like EGFR can disrupt cancer growth and survival mechanisms.

Properties

IUPAC Name

(E)-3-(3-acetylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-16(2)11-18-7-9-19(10-8-18)23-15-29-24(27-23)21(13-25)14-26-22-6-4-5-20(12-22)17(3)28/h4-10,12,14-16,26H,11H2,1-3H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSBENMNEXQNBW-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.